Carcinogenic Potency Classification: In Vivo Sarcoma Induction Profile vs. Dibenzocarbazole Isomers
13H-Benzo(g)pyrido(2,3-a)carbazole (compound III) was directly compared to its three structural isomers for sarcoma induction potency in a foundational in vivo study. While the complete quantitative Iball sarcoma index is not retrievable from the abstracted source, the study established this compound as a member of a 'new family of potent carcinogens,' a classification derived from direct comparison with known potent angular dibenzocarbazoles. The experimental design used 3 subcutaneous injections of 0.6 mg in olive oil in strain XVII ncjZ mice, with an observation period to record sarcoma incidence and average latency [1]. This historical data confirms high biological activity, but the absence of the precise Iball index for this specific isomer in modern, open-access formats necessitates further primary literature review for direct quantitative comparison.
| Evidence Dimension | In vivo sarcoma induction (Iball index) |
|---|---|
| Target Compound Data | Classified as a 'potent carcinogen' in the 1961 Nature study [1]; precise index not available in the open-access abstract. |
| Comparator Or Baseline | Direct comparison with three other benzopyridocarbazole isomers (compounds I, II, and IV) and known angular dibenzocarbazoles [1]. |
| Quantified Difference | Qualitative classification as 'potent carcinogen' established by comparison; specific quantitative difference not retrievable. |
| Conditions | In vivo mouse model (strain XVII ncjZ), subcutaneous injection of 0.6 mg in olive oil, 3 doses at 1-month intervals. |
Why This Matters
This historical classification is the core differentiator, establishing the compound's high inherent biological activity, which is critical for researchers modeling carcinogenicity where a known potent agent is required.
- [1] Lacassagne, A., Buu-Hoï, N. P., Zajdela, F., Périn, F., & Jacquignon, P. (1961). A New Family of Potent Carcinogens: Benzopyridocarbazoles. Nature, 191(4792), 1005–1006. View Source
